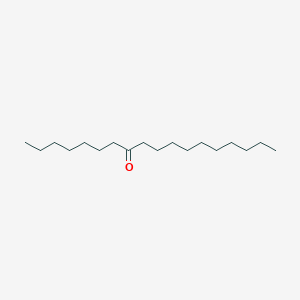
8-Octadecanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Octadecanone is a ketone with the molecular formula C18H36O It is a long-chain fatty ketone, which is a derivative of octadecanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Octadecanone can be synthesized through several methods. One common method involves the reaction of octadecanoyl chloride with 8-hydroxyquinoline in the presence of aluminium chloride in nitrobenzene at 80–85°C for 15–16 hours, yielding a 50% product . Another method includes the Fries rearrangement of phenyl stearolate with aluminium chloride at 115–120°C for 2 hours .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Octadecanone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form octadecanoic acid.
Reduction: It can be reduced to form octadecanol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.
Major Products:
Oxidation: Octadecanoic acid.
Reduction: Octadecanol.
Substitution: Various substituted octadecanones depending on the nucleophile used.
Applications De Recherche Scientifique
8-Octadecanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Research is ongoing into its potential use as an antifungal and antibacterial agent.
Mécanisme D'action
The mechanism of action of 8-Octadecanone, particularly its antimicrobial activity, involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is similar to other long-chain fatty ketones and fatty acids.
Comparaison Avec Des Composés Similaires
- 6-Methyl-2-octadecanone
- 14-Methyl-2-octadecanone
- 6,14-Dimethyl-2-octadecanone
Comparison: 8-Octadecanone is unique due to its specific position of the ketone group on the eighth carbon of the octadecane chain. This positioning influences its chemical reactivity and biological activity. Compared to its methylated counterparts, this compound has distinct physical and chemical properties that make it suitable for specific applications, particularly in antimicrobial research .
Propriétés
Numéro CAS |
79246-41-6 |
|---|---|
Formule moléculaire |
C18H36O |
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
octadecan-8-one |
InChI |
InChI=1S/C18H36O/c1-3-5-7-9-10-11-13-15-17-18(19)16-14-12-8-6-4-2/h3-17H2,1-2H3 |
Clé InChI |
IAIYDMODPGGWBM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




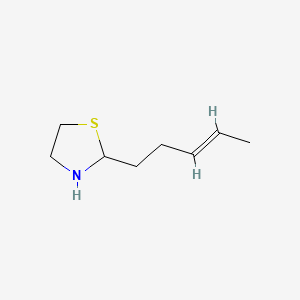
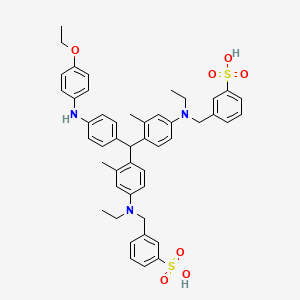
![1,8-Diazabicyclo[6.3.3]tetradecane](/img/structure/B13788453.png)

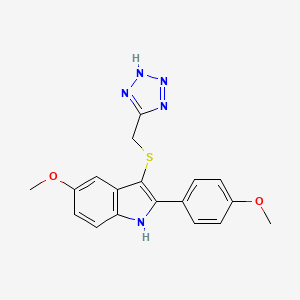
![tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate](/img/structure/B13788478.png)

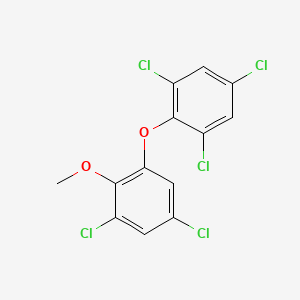
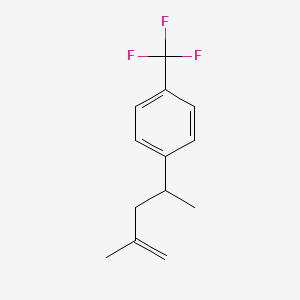
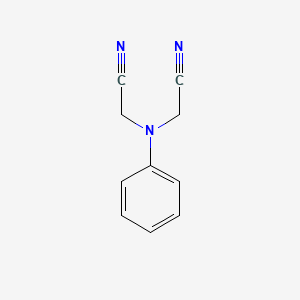

![N-[3-(Triethoxysilyl)propyl]dodecanamide](/img/structure/B13788519.png)
